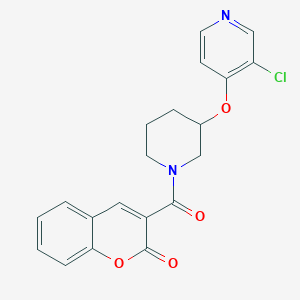

![molecular formula C12H22N2O2 B2630662 Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1504412-80-9](/img/structure/B2630662.png)

Tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

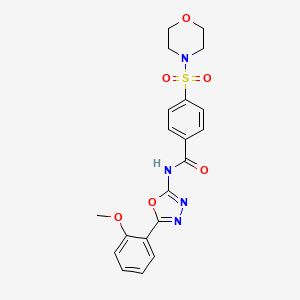

This compound is a derivative of azabicyclo[4.1.0]heptane, which is a type of bicyclic compound containing a nitrogen atom . The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “aminomethyl” group suggests the presence of an amino group (-NH2) attached to a methyl group (-CH2-).

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azabicyclo[4.1.0]heptane core, with the aminomethyl and carboxylate groups attached. The exact structure would depend on the specific locations of these groups on the bicyclic core .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aminomethyl and carboxylate groups. The amino group could participate in reactions such as acid-base reactions, while the carboxylate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the aminomethyl and carboxylate groups could influence properties such as solubility, acidity/basicity, and stability .Scientific Research Applications

Scalable Synthesis for Medicinal Chemistry

An efficient and scalable synthesis route for enantiomerically pure tert-butyl derivatives of azabicycloheptane carboxylates has been developed, showcasing significant improvements over previous methods. This synthesis involves innovative steps like epimerization/hydrolysis, avoiding tedious purification processes and achieving substantial yields. Such advancements underscore the compound's utility in producing kilogram quantities for research and development in medicinal chemistry (Maton et al., 2010).

Building Blocks for Peptidomimetics

The compound's derivatives have been highlighted as crucial intermediates for the synthesis of constrained peptidomimetic structures. These structures act as rigid dipeptide mimetics, aiding structure-activity studies in peptide-based drug discovery. Efficient synthetic strategies for these derivatives pave the way for novel therapeutic agents by mimicking natural peptide structures (Mandal et al., 2005).

Conformational Constraints in Amino Acids

Research demonstrates the synthesis of azabicycloheptane glutamic acid analogues, illustrating the compound's role in creating conformationally constrained amino acids. This synthesis involves complex steps like transannular alkylation, highlighting the compound’s ability to introduce spatial constraints in biomolecules, potentially affecting their biological activity and stability (Hart & Rapoport, 1999).

Novel Scaffolds for Drug Discovery

Tert-butyl derivatives of azabicycloheptane carboxylates serve as novel scaffolds for drug discovery, particularly in synthesizing substituted piperidines and exploring chemical spaces complementary to piperidine ring systems. These scaffolds offer unique geometries for binding to biological targets, potentially leading to drugs with novel mechanisms of action (Meyers et al., 2009).

Asymmetric Synthesis and Chiral Chemistry

The compound also plays a critical role in the asymmetric synthesis of chiral bicyclic amino acid derivatives, which are invaluable in creating enantiomerically pure substances for pharmaceutical applications. These methodologies enable the production of compounds with specific stereochemical configurations, crucial for the efficacy and safety of medicinal compounds (Bakonyi et al., 2013).

Future Directions

properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-13)7-9(12)14/h9H,4-8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINXHIFJXMDZAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide](/img/structure/B2630584.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2630585.png)

![Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine](/img/structure/B2630591.png)

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2630593.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)